Cas no 497063-52-2 (6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine)

6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine is a nitropyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the nitropyrimidine core and substituted phenoxy group, suggest reactivity suitable for further functionalization or biological activity studies. The presence of the nitro group may contribute to electron-withdrawing properties, while the isopropyl substituent could influence steric and lipophilic characteristics. This compound may serve as an intermediate in synthesizing more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Its stability under standard conditions makes it practical for laboratory use, though handling precautions are advised due to the nitro functionality. Further research is needed to fully elucidate its pharmacological or agrochemical potential.
6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine structure
497063-52-2 structure
Product Name:6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine
CAS No:497063-52-2
MF:C14H16N4O3
MW:288.301842689514
CID:6064179
PubChem ID:2959755
Update Time:2025-11-06

6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine
    • AKOS024255113
    • F0543-0325
    • SR-01000570897
    • 6-(3-methyl-5-propan-2-ylphenoxy)-5-nitropyrimidin-4-amine
    • 497063-52-2
    • AB00357362-02
    • EU-0062335
    • SR-01000570897-1
    • 6-(3-isopropyl-5-methylphenoxy)-5-nitropyrimidin-4-amine
    • 6-[3-methyl-5-(propan-2-yl)phenoxy]-5-nitropyrimidin-4-amine
    • Oprea1_542991
    • Inchi: 1S/C14H16N4O3/c1-8(2)10-4-9(3)5-11(6-10)21-14-12(18(19)20)13(15)16-7-17-14/h4-8H,1-3H3,(H2,15,16,17)
    • InChI Key: QUPUAJKIPBMVMR-UHFFFAOYSA-N
    • SMILES: O(C1C(=C(N)N=CN=1)[N+](=O)[O-])C1C=C(C)C=C(C=1)C(C)C

Computed Properties

  • Exact Mass: 288.12224039g/mol
  • Monoisotopic Mass: 288.12224039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 107Ų

6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine Pricemore >>

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Additional information on 6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine

Introduction to 6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine and Its Significance in Modern Chemical Research

The compound with the CAS number 497063-52-2, identified as 6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine, represents a fascinating molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered attention due to its potential applications in various therapeutic areas. The molecular structure, featuring a nitropyrimidine core substituted with a phenoxy group and an amine moiety, suggests a high degree of chemical versatility, making it a subject of interest for synthetic chemists and biologists alike.

Recent advancements in medicinal chemistry have highlighted the importance of nitropyrimidine derivatives in the development of novel pharmaceutical agents. The presence of the nitro group in 6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine not only imparts unique electronic properties to the molecule but also opens up possibilities for diverse chemical modifications. These modifications can be tailored to enhance the pharmacological properties of the compound, such as its binding affinity to biological targets or its metabolic stability.

In the context of drug discovery, the phenoxy and amine substituents play crucial roles in determining the compound's interaction with biological systems. The phenoxy group, known for its ability to engage in hydrogen bonding and hydrophobic interactions, can significantly influence the molecule's solubility and bioavailability. On the other hand, the amine group provides a site for further functionalization, enabling chemists to design molecules with specific pharmacological profiles.

One of the most compelling aspects of 6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine is its potential as a scaffold for developing new therapeutic agents. The nitropyrimidine core has been extensively studied for its activity against various diseases, including cancer and infectious disorders. By leveraging the structural features of this compound, researchers aim to create derivatives that exhibit enhanced efficacy and reduced side effects compared to existing treatments.

The synthesis of 6-3-methyl-5-(propan-2-yl)phenoxy-5-nitropyrimidin-4-amine involves a series of well-defined chemical transformations that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of key intermediates, such as nitropyrimidine derivatives, which are then functionalized through nucleophilic substitution reactions to introduce the phenoxy and amine groups. These steps require precise control over reaction conditions to ensure high yields and purity.

From a computational chemistry perspective, 6-3-methyl-5-(propan-2-y)phenoxy -5-nitropyrimidin -4 -amine offers a rich ground for exploring molecular interactions using advanced modeling techniques. Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, while molecular dynamics simulations can reveal how it interacts with biological targets at an atomic level. These computational studies are invaluable for guiding experimental efforts and optimizing drug candidates.

The pharmacological evaluation of 6 - 3 -methyl - 5 - ( propan - 2 - yl ) pheno xy - 5 -nitropy rimidin e - 4 - am ine has been a focus of several recent studies. Researchers have investigated its potential as an inhibitor of enzymes involved in cancer progression or as a modulator of signaling pathways relevant to inflammation and neurodegeneration. Preliminary results suggest that this compound exhibits promising activity in vitro, although further studies are needed to confirm its efficacy in vivo.

The development of novel synthetic routes for 6 - 3 -methyl - 5 -( propan - 2 - yl ) pheno xy - 5 -nitropy rimid ine - 4 - am ine is an ongoing area of research. Chemists are exploring alternative methodologies to improve scalability and sustainability while maintaining high selectivity. For instance, catalytic approaches using transition metals have shown promise in facilitating key transformations more efficiently than traditional methods.

The role of 6 - 3 -methyl - 5 -( propan - 2 yl ) pheno xy - 5 nitropy rimid ine - 4 am ine in interdisciplinary research is also noteworthy. Its structural features make it an attractive candidate for studying structure-function relationships in drug design. By correlating molecular modifications with changes in biological activity, researchers can gain deeper insights into how small molecules interact with their targets.

In conclusion,6 – 3 –methyl – 5 – ( propan – 2 – yl ) pheno xy – 5 –nitropy rimid ine – 4 – am ine, identified by CAS number 497063–52–2, is a compound with significant potential in modern chemical research. Its complex structure and versatile functional groups make it a valuable scaffold for developing new pharmaceutical agents. Ongoing studies continue to uncover its pharmacological properties and synthetic possibilities, reinforcing its importance as a subject of scientific inquiry.

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